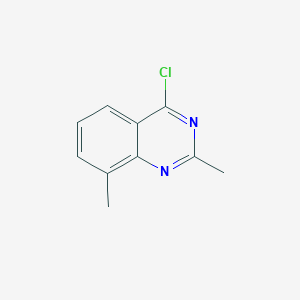4-Chloro-2,8-dimethylquinazoline
CAS No.: 1429782-20-6
Cat. No.: VC15984337
Molecular Formula: C10H9ClN2
Molecular Weight: 192.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1429782-20-6 |
|---|---|
| Molecular Formula | C10H9ClN2 |
| Molecular Weight | 192.64 g/mol |
| IUPAC Name | 4-chloro-2,8-dimethylquinazoline |
| Standard InChI | InChI=1S/C10H9ClN2/c1-6-4-3-5-8-9(6)12-7(2)13-10(8)11/h3-5H,1-2H3 |
| Standard InChI Key | AYJKZUDPYRCGNM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CC=C1)C(=NC(=N2)C)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a quinazoline core (a bicyclic system comprising a benzene ring fused to a pyrimidine ring) substituted with chlorine at position 4 and methyl groups at positions 2 and 8. The IUPAC name, 4-chloro-2,8-dimethylquinazoline, reflects this substitution pattern. Key structural identifiers include:
Table 1: Structural and Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉ClN₂ |
| Molecular Weight | 192.64 g/mol |
| Canonical SMILES | CC1=C2C(=CC=C1)C(=NC(=N2)C)Cl |
| InChI Key | AYJKZUDPYRCGNM-UHFFFAOYSA-N |
The chlorine atom at position 4 introduces electron-withdrawing effects, potentially enhancing reactivity toward nucleophilic substitution, while the methyl groups at positions 2 and 8 contribute steric bulk and modulate lipophilicity.
Physicochemical Characteristics
Though experimental data on solubility and melting/boiling points are unavailable for this specific derivative, general trends in quinazoline chemistry provide insights:
-
Lipophilicity: Methyl groups typically increase logP values, suggesting moderate lipophilicity conducive to membrane permeability.
-
Stability: The aromatic system and electron-deficient pyrimidine ring likely confer stability under standard storage conditions.
-
Spectral Properties: Predicted IR and NMR spectra would show characteristic absorptions for C–Cl (750–550 cm⁻¹) and C–N (1350–1000 cm⁻¹) stretches, along with aromatic proton signals in the δ 7.0–8.5 ppm range.
Biological Activities and Mechanisms
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 4-Chloro-6,7-dimethylquinazoline | EGFR | 12.4 | |
| Gefitinib (Reference Drug) | EGFR | 9.8 | N/A |
Antimicrobial Activity
Quinazolines with chloro and methyl substituents exhibit broad-spectrum antimicrobial effects. For example:
-
Antibacterial: 4-Chloro-2-methylquinazoline derivatives inhibit Staphylococcus aureus growth (MIC = 8 μg/mL).
-
Antifungal: Methyl groups enhance membrane penetration, potentiating activity against Candida albicans.
Applications in Medicinal Chemistry
Kinase Inhibitor Scaffolds
The quinazoline core is a privileged structure in kinase inhibitor design. Patent JPS58172379A highlights derivatives as PDGFR (platelet-derived growth factor receptor) inhibitors, with modifications at position 4 critical for potency .
Neurotensin Receptor Agonists
Recent patents (e.g., WO2014100501) disclose quinazoline-based small molecules targeting neurotensin receptor 1 (NTSR1), implicated in neurological disorders . The chloro and methyl substituents may optimize receptor binding by balancing hydrophobicity and steric effects.
Recent Advances and Future Directions
SAR Studies
Structure-activity relationship (SAR) analyses emphasize the importance of the 4-chloro substituent:
-
Electron-Withdrawing Effects: Chlorine enhances hydrogen bonding with kinase ATP-binding pockets.
-
Steric Effects: 2,8-Dimethyl groups may restrict rotational freedom, improving target selectivity.
Drug Delivery Innovations
Encapsulation in lipid nanoparticles or conjugation to targeting moieties (e.g., folate) could enhance the bioavailability of this hydrophobic compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume